3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is fused with a chlorophenyl and a phenylethyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-2-thiophenecarboxylic acid with urea, followed by chlorination and nucleophilic substitution . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antitubercular agent. It exhibits significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. In the context of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of mycobacterial cell walls, leading to the disruption of bacterial growth and replication . The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular activity.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound is another heterocyclic building block with applications in organic electronics.
Uniqueness
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and phenylethyl groups enhances its potential as a versatile scaffold for drug development and materials science applications.
Properties
CAS No. |
1326833-47-9 |
---|---|
Molecular Formula |
C20H15ClN2O2S |
Molecular Weight |
382.86 |
IUPAC Name |
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O2S/c21-15-6-8-16(9-7-15)23-19(24)18-17(11-13-26-18)22(20(23)25)12-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2 |
InChI Key |
JNEZKEISAOTBHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.